Amino(4-chlorophenyl)acetic acid hydrochloride

Pharmaceutical Formulation Biochemical Assay Development Aqueous Synthesis

Aqueous-soluble hydrochloride salt. Ideal for chiral synthesis & enzyme assays where alkaline conditions from free base must be avoided. Ensures reliable metabolic and spectroscopic studies. Verify racemic or enantiopure grade. Procurement decisions should prioritize this specific salt form for protocol compatibility.

Molecular Formula C8H9Cl2NO2
Molecular Weight 222.07 g/mol
Cat. No. B12515679
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAmino(4-chlorophenyl)acetic acid hydrochloride
Molecular FormulaC8H9Cl2NO2
Molecular Weight222.07 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C(C(=O)O)N)Cl.Cl
InChIInChI=1S/C8H8ClNO2.ClH/c9-6-3-1-5(2-4-6)7(10)8(11)12;/h1-4,7H,10H2,(H,11,12);1H
InChIKeyVDZFBXOENJDFCO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Amino(4-chlorophenyl)acetic Acid Hydrochloride: Technical Baseline and Procurement Considerations


Amino(4-chlorophenyl)acetic acid hydrochloride (CAS 134722-08-0), also known as 4-chloro-DL-phenylglycine hydrochloride or (±)-α-amino-4-chlorophenylacetic acid hydrochloride, is a halogenated phenylglycine derivative with molecular formula C₈H₉Cl₂NO₂ and molecular weight 222.07 g/mol [1]. This compound exists as a racemic mixture or can be obtained in enantiopure D- or L- forms. The hydrochloride salt form confers markedly enhanced aqueous solubility compared to its free base counterpart . In research settings, it serves primarily as a chiral building block and intermediate in the synthesis of pharmaceutical compounds, peptidomimetics, and enzyme inhibitors . Its para-chloro substitution on the phenyl ring differentiates it from other phenylglycine analogs in terms of electronic effects, steric properties, and biological target interactions, making it a critical component in structure-activity relationship (SAR) studies and drug discovery programs [2].

Why Amino(4-chlorophenyl)acetic Acid Hydrochloride Cannot Be Substituted with Generic Analogs


Generic substitution among phenylglycine derivatives is not scientifically valid due to pronounced differences in physicochemical properties, enzymatic recognition, and biological target engagement that arise from halogen position, salt form, and stereochemistry. The para-chloro substitution in this compound confers distinct electronic and steric characteristics compared to ortho- or meta-substituted analogs, unsubstituted phenylglycine, or other halogenated variants [1]. The hydrochloride salt form provides superior aqueous solubility essential for many biochemical assays and synthetic protocols, whereas the free base form requires alkaline conditions for dissolution . Furthermore, stereochemical configuration (D- vs. L- vs. racemic) critically determines biological activity, particularly in chiral recognition by enzymes and receptors . The quantitative evidence presented below demonstrates that even structurally similar compounds exhibit substantially divergent behavior in enzyme assays, binding studies, and functional applications, underscoring the necessity for compound-specific procurement decisions.

Amino(4-chlorophenyl)acetic Acid Hydrochloride: Quantitative Differentiation Evidence for Procurement Decisions


Superior Aqueous Solubility of Hydrochloride Salt Form Enables Broader Experimental Utility

Amino(4-chlorophenyl)acetic acid hydrochloride (CAS 134722-08-0) exhibits freely soluble behavior in water due to its ionic hydrochloride nature, whereas the corresponding free base form, 4-chloro-DL-phenylglycine (CAS 6212-33-5), demonstrates limited aqueous solubility and requires alkaline conditions (0.1 mol/L NaOH) to achieve dissolution . This salt form advantage is critical for applications requiring aqueous reaction media, such as enzyme assays, cell-based studies, and aqueous-phase peptide coupling reactions. The hydrochloride salt also provides a defined stoichiometric composition (C₈H₉Cl₂NO₂, MW 222.07) that simplifies molar calculations and ensures consistent ionic strength in buffered systems [1].

Pharmaceutical Formulation Biochemical Assay Development Aqueous Synthesis

Dramatically Reduced Substrate Activity for Phenylglycine N-Acetyltransferase Compared to L-2-Phenylglycine

In enzymatic assays using phenylglycine N-acetyltransferase (EC 2.3.1.B37) from Chryseobacterium sp. W0SLW8, DL-4-chlorophenylglycine exhibits only 7.4% ± 0.1% relative activity compared to the reference substrate L-2-phenylglycine (defined as 100% activity) [1][2]. This represents a >13-fold reduction in enzymatic turnover. By comparison, the ortho-substituted isomer DL-2-chlorophenylglycine retains substantially higher activity at 56.9% ± 1.2% of the reference, demonstrating that chlorine position critically governs substrate recognition [1]. The para-chloro substitution in the 4-position thus confers marked resistance to N-acetylation, a property that may be exploited in metabolic stability studies or in designing compounds with prolonged half-lives in biological systems.

Enzyme Specificity Metabolic Stability N-Acetylation Resistance

Enantiomer-Specific Requirement for Pharmaceutical Intermediate Applications in Beta-Lactam Antibiotic Synthesis

The D-enantiomer of 4-chlorophenylglycine hydrochloride (CAS 108392-76-3, also designated as (R)-amino-(4-chlorophenyl)acetic acid hydrochloride) serves as a critical chiral building block in the industrial synthesis of semisynthetic β-lactam antibiotics, including specific penicillins and cephalosporins . The enantiomeric purity of the D-form is essential for biological activity in these pharmaceutical applications; the L-enantiomer or racemic mixture would produce different or diminished therapeutic outcomes due to stereospecific interactions with bacterial transpeptidases . This stereochemical requirement establishes a clear procurement differentiation: researchers developing β-lactam antibiotics or studying chiral recognition in peptidoglycan synthesis must specify the D-enantiomer hydrochloride form (CAS 108392-76-3) rather than the racemate (CAS 134722-08-0) or free base forms.

Chiral Synthesis Antibiotic Manufacturing Enantiopure Intermediates

Binding Affinity Profile for Voltage-Gated Calcium Channel α2/δ Subunit Differentiates from Analgesic Phenylglycine Derivatives

Radioligand binding studies reveal that (±)-4-chlorophenylglycine exhibits a Ki value of 20 µM for the voltage-gated calcium channel α2/δ subunit 1 (mouse) . This binding affinity is notably weaker than that reported for structurally related m-chlorophenylglycine, which demonstrates a Ki of 54 nM for the same target [1]. Despite m-chlorophenylglycine possessing ~370-fold higher binding affinity in vitro, it exhibits no anti-allodynic effects in rodent neuropathic pain models at oral doses of 30-300 μmol/kg, whereas other α2/δ ligands with comparable or superior binding affinities show efficacy [1]. This paradoxical structure-activity relationship underscores that binding affinity alone does not predict functional efficacy and that para- vs. meta-chloro substitution produces fundamentally different pharmacological profiles. The 4-chloro derivative thus represents a distinct tool compound for probing α2/δ subunit pharmacology without the confounding functional activity observed with other analogs.

Ion Channel Pharmacology Neuropathic Pain Calcium Channel Modulation

Analytical Purity Specifications from Authoritative Vendors Establish Quality Benchmarks for Reproducible Research

Authoritative vendor specifications provide defined purity benchmarks essential for reproducible research procurement. Sigma-Aldrich supplies (±)-4-chlorophenylglycine (free base, CAS 6212-33-5) with an assay specification of ≥98.0% by TLC . TCI Europe offers the same compound with HPLC purity specification of min. 97.0 area% and nonaqueous titration purity of min. 98.0% . For the hydrochloride salt form (CAS 134722-08-0), vendors including BOC Sciences specify purity of 95% for the D-enantiomer hydrochloride . These defined purity thresholds enable researchers to select appropriate grades based on experimental requirements: ≥98% TLC/HPLC purity is suitable for most synthetic applications and binding assays, while ≥97% HPLC purity meets pharmaceutical intermediate specifications. The availability of multiple analytically characterized forms (free base, hydrochloride salt, individual enantiomers) with documented purity specifications facilitates application-matched procurement decisions.

Quality Control Analytical Chemistry Reproducibility

Distinct Mechanistic Behavior in D-Amino Acid Oxidase Reaction Compared to Related Phenylglycine Analogs

In mechanistic studies of D-amino acid oxidase (EC 1.4.3.3), p-chlorophenylglycine induces the appearance of a long-wavelength-absorbing intermediate during enzyme reduction, a spectroscopic signature that is also observed with unsubstituted phenylglycine [1]. In contrast, m- and p-methoxyphenylglycine, m- and p-methylphenylglycine, and m-chlorophenylglycine reduce the enzyme without the appearance of any long-wavelength-absorbing intermediate [1]. This differential behavior indicates that para-chloro substitution preserves a reaction pathway involving charge-transfer complex formation that is abrogated by other substituents. The distinct mechanistic signature of 4-chlorophenylglycine makes it a uniquely valuable tool for probing flavoenzyme catalytic mechanisms, as it enables direct spectroscopic monitoring of intermediate states that are not observable with meta-substituted or other para-substituted analogs.

Enzyme Mechanism Flavoprotein Catalysis Substrate Specificity

Optimal Application Scenarios for Amino(4-chlorophenyl)acetic Acid Hydrochloride Based on Quantitative Evidence


Chiral Building Block for Semisynthetic Beta-Lactam Antibiotic Synthesis

The D-enantiomer of 4-chlorophenylglycine hydrochloride (CAS 108392-76-3) is optimally employed as a chiral starting material in the synthesis of semisynthetic penicillins and cephalosporins . The enantiomeric purity of the D-form is critical for conferring correct stereochemistry at the antibiotic active site, enabling effective bacterial transpeptidase inhibition. Procurement specifications should prioritize enantiopure D-form hydrochloride (CAS 108392-76-3) over racemic mixtures or L-enantiomers, as stereochemical fidelity directly determines synthetic success and product bioactivity in this application.

Enzymology Studies Requiring N-Acetylation-Resistant Substrate Analogs

DL-4-chlorophenylglycine demonstrates only 7.4% relative activity as a substrate for phenylglycine N-acetyltransferase compared to L-2-phenylglycine (100% reference), representing a >13-fold reduction in enzymatic turnover . This marked resistance to N-acetylation makes the compound an ideal tool for studying metabolic stability, designing acetyltransferase-resistant peptide mimetics, or investigating substrate recognition determinants in N-acetyltransferase enzymes. Researchers should select this compound when experimental designs require a phenylglycine scaffold that resists enzymatic acetylation, as substitution with 2-chloro isomers (56.9% relative activity) would not provide comparable metabolic resistance.

Aqueous-Phase Peptide Synthesis and Biochemical Assay Development

The hydrochloride salt form of amino(4-chlorophenyl)acetic acid (CAS 134722-08-0) is optimally suited for applications requiring aqueous solubility . Unlike the free base form which requires alkaline 0.1 mol/L NaOH for dissolution, the hydrochloride salt dissolves readily in water, enabling its use in enzyme assays, cell culture experiments, and aqueous-phase peptide coupling reactions without introducing alkaline conditions that may compromise pH-sensitive components. This solubility advantage makes the hydrochloride salt the preferred form for any biochemical or synthetic protocol conducted in aqueous media.

Flavoenzyme Mechanistic Studies Requiring Spectroscopically Detectable Reaction Intermediates

p-Chlorophenylglycine is uniquely suited for mechanistic investigations of D-amino acid oxidase catalysis, as it induces the formation of a long-wavelength-absorbing intermediate that enables direct spectroscopic monitoring of enzyme reduction . This property is shared with unsubstituted phenylglycine but is absent in m-chlorophenylglycine, p-methylphenylglycine, and p-methoxyphenylglycine. Researchers conducting spectroscopic or kinetic studies of flavoenzyme mechanisms should select p-chlorophenylglycine specifically to enable detection of charge-transfer intermediates that are not observable with other substituted phenylglycine analogs.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
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